1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester)

Description

Systematic IUPAC Nomenclature and Structural Formula

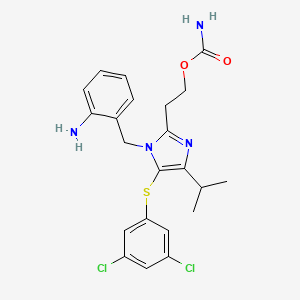

The compound 1H-imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) derives its systematic name from the IUPAC nomenclature rules for heterocyclic and substituted organic molecules. The parent structure is a 1H-imidazole ring, with substitutions at positions 1, 4, and 5.

- Position 1 : A 2-aminophenylmethyl group ($$C6H4(NH2)CH2-$$) is attached to the nitrogen atom.

- Position 4 : A 1-methylethyl (isopropyl, $$CH(CH3)2$$) group substitutes the carbon.

- Position 5 : A 3,5-dichlorophenylthio group ($$S-C6H3Cl_2$$) is bonded via a sulfur atom.

- Ethanol side chain : The 2-ethanol moiety ($$CH2CH2OH$$) at position 2 is esterified with a carbamate group ($$OC(O)NH_2$$).

The structural formula (Figure 1) is represented by the SMILES notation:

CC(C)C1=C(SC2=CC(Cl)=CC(Cl)=C2)N(CC2=CC=CC=C2N)C(CCOC(N)=O)=N1 .

The InChI string further clarifies connectivity:

InChI=1S/C22H24Cl2N4O2S/c1-13(2)20-21(31-17-10-15(23)9-16(24)11-17)28(12-14-5-3-4-6-18(14)25)19(27-20)7-8-30-22(26)29/h3-6,9-11,13H,7-8,12,25H2,1-2H3,(H2,26,29) .

Table 1: Molecular characteristics

| Property | Value |

|---|---|

| Molecular formula | $$C{22}H{24}Cl2N4O_2S$$ |

| Molecular weight | 479.42 g/mol |

| Monoisotopic mass | 478.0997 |

| SMILES | CC(C)C1=C(SC2=CC(Cl)=CC(Cl)=C2)N(CC2=CC=CC=C2N)C(CCOC(N)=O)=N1 |

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by several identifiers and synonyms, though its nomenclature remains consistent across databases. Key designations include:

- CAS Registry Number : 178980-38-6 .

- Preferred IUPAC Name : 1H-imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) .

- Alternative systematic names :

- 1-(2-Aminobenzyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole-2-ethyl carbamate.

- Carbamic acid ester derivative of 1-(2-aminophenylmethyl)-4-isopropyl-5-(3,5-dichlorophenylthio)-1H-imidazole-2-ethanol.

No PubChem CID or other registry identifiers are currently associated with this compound in publicly accessible databases, as inferred from the absence of such data in the provided sources .

Stereochemical Considerations in Substituent Arrangement

The compound’s stereochemical configuration is determined by the spatial arrangement of its substituents. Critical observations include:

- Imidazole Ring Geometry : The 1H-imidazole core is planar, with substituents at positions 1, 4, and 5 occupying distinct equatorial or axial orientations relative to the ring. The 2-ethanol side chain extends perpendicular to the plane .

- Chirality Analysis :

- The isopropyl group at position 4 introduces a tertiary carbon ($$CH(CH3)2$$), which lacks chirality due to its symmetry.

- The 2-ethanol carbamate ester contains a linear $$CH2CH2O$$ chain, with no stereocenters.

- The 2-aminophenylmethyl group’s aromatic ring and amine substituent are coplanar, minimizing steric hindrance .

Table 2: Substituent spatial relationships

| Substituent Position | Group | Spatial Orientation |

|---|---|---|

| 1 | 2-Aminophenylmethyl | Axial |

| 4 | 1-Methylethyl | Equatorial |

| 5 | 3,5-Dichlorophenylthio | Equatorial |

No evidence of stereoisomerism is reported in the available literature, suggesting that synthetic routes yield a single stereochemical outcome or that isomers remain uncharacterized . Further crystallographic or spectroscopic studies are required to confirm absolute configuration.

Properties

CAS No. |

178980-38-6 |

|---|---|

Molecular Formula |

C22H24Cl2N4O2S |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

2-[1-[(2-aminophenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]ethyl carbamate |

InChI |

InChI=1S/C22H24Cl2N4O2S/c1-13(2)20-21(31-17-10-15(23)9-16(24)11-17)28(12-14-5-3-4-6-18(14)25)19(27-20)7-8-30-22(26)29/h3-6,9-11,13H,7-8,12,25H2,1-2H3,(H2,26,29) |

InChI Key |

SHEAESWCGNXJKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC=CC=C2N)SC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Imidazole Core

The imidazole ring is synthesized using a condensation reaction between precursors containing nitrogen atoms. This step establishes the heterocyclic backbone essential for subsequent functionalization.

Step 2: Ethanol Functionalization

The ethanol group is introduced via nucleophilic substitution or addition reactions. Dimethylformamide (DMF) is often used as a solvent to facilitate this step.

Step 3: Aminophenyl Substitution

The aminophenyl group is attached to the imidazole core through electrophilic aromatic substitution. Sodium hydroxide may be used to catalyze this reaction under controlled temperatures ranging from 50°C to 115°C.

Step 4: Dichlorophenyl Thioether Addition

The dichlorophenyl thioether group is introduced through thiolation reactions using dichlorophenol derivatives. Tetrahydrofuran (THF) serves as an optimal solvent for this step due to its compatibility with sulfur-containing reagents.

Step 5: Carbamate Esterification

Finally, the carbamate ester group is formed by reacting the intermediate with carbamoyl chloride or similar reagents under mild conditions. Potassium permanganate or lithium aluminum hydride may be employed to ensure high purity and yield.

Optimization Parameters

To maximize yield and minimize by-products:

- Temperature Control: Reaction temperatures are carefully maintained between 50°C and 115°C depending on the step.

- Solvent Selection: Polar solvents like DMF are preferred for ethanol functionalization, while THF is ideal for thioether addition.

- Catalyst Usage: Catalysts like sodium hydroxide enhance reaction efficiency in substitution steps.

Challenges in Synthesis

Some challenges in synthesizing this compound include:

- Managing side reactions during thiolation due to the reactivity of sulfur-containing compounds.

- Achieving high selectivity during carbamate esterification without compromising yield.

Data Summary Table

| Step | Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Imidazole Core Formation | Nitrogen precursors | DMF | ~80°C | Heterocyclic backbone formation |

| Ethanol Functionalization | Ethanol derivatives | DMF | ~70°C | Ethanol group addition |

| Aminophenyl Substitution | Aminophenyl compounds | DMF | ~100°C | Functionalized intermediate |

| Dichlorophenyl Thioether | Dichlorophenol derivatives | THF | ~90°C | Thioether group addition |

| Carbamate Esterification | Carbamoyl chloride | THF | ~60°C | Final compound synthesis |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the ethanol group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions may target the imidazole ring or the nitro groups, converting them to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding due to its complex structure.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of infections or as an anti-inflammatory agent.

Industry

In the industrial sector, it may be used in the synthesis of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Research Implications

The structural uniqueness of the target compound lies in its combination of 2-aminophenyl and dichlorophenylthio groups, which may synergize to enhance both solubility and target affinity. Comparative studies with CAS 178980-66-0 could clarify the impact of nitro vs. amino substituents on bioavailability.

Biological Activity

The compound 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) is a member of the imidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a complex structure characterized by:

- An imidazole ring

- A carbamate functional group

- Multiple aromatic substituents that enhance its biological activity.

This structural diversity is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to the target compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in the aromatic rings has been associated with enhanced antibacterial activity .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Structure | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | MRSA | 20 mm |

| 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | E. coli | 18 mm |

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer potential. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, certain analogs have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound Structure | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1H-Imidazole derivative | HeLa | 15 |

| 1H-Imidazole derivative | MCF-7 | 10 |

The biological activities of imidazole derivatives are often attributed to their ability to interact with various molecular targets. These interactions can include:

- Enzyme Inhibition : Many imidazole compounds act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : Some derivatives can modulate receptor activity, influencing cellular signaling pathways.

For instance, studies on related compounds indicate that the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) may play a role in their neuroprotective effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a series of imidazole derivatives against MRSA. The results indicated that modifications to the substituents on the imidazole ring significantly affected the antibacterial potency. The most effective compounds contained both electron-withdrawing groups and hydrophobic moieties .

Study on Anticancer Potential

In another investigation, a novel imidazole derivative was tested against various cancer cell lines. The findings revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing substituted imidazole derivatives like this compound?

- The synthesis of imidazole derivatives often involves multi-step reactions, including nucleophilic substitution and carbamate ester formation. For example, TDAE (tetrakis(dimethylamino)ethylene) methodology has been used to facilitate reactions between aromatic carbonyl derivatives and chloromethyl intermediates . Catalyst-free approaches in aqueous ethanol can also yield carbamate-linked imidazoles, emphasizing green chemistry principles . Key steps include controlling reaction temperature (e.g., reflux in acetic acid) and purification via recrystallization from ethanol or DMF/acetic acid mixtures .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Structural characterization requires a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : To identify hydrogen and carbon environments, particularly distinguishing thioether (-S-) and carbamate (-OCONH-) groups.

- HRMS : Validates molecular weight and ion fragmentation patterns .

- Elemental Analysis (CHNS) : Confirms stoichiometry, especially for sulfur and nitrogen content .

Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?

- Anti-inflammatory Activity : Use the Winter et al. carrageenan-induced paw edema model in Wistar rats. Measure edema inhibition (%) at 1- and 3-hour intervals post-administration .

- Antimicrobial Activity : Employ the filter disk method against Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. subtilis) bacteria, with clotrimazole or ciprofloxacin as standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in carbamate ester formation?

- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity in carbamate coupling. Anhydrous conditions minimize hydrolysis .

- Catalyst Screening : Evaluate bases like K₂CO₃ for deprotonation efficiency or phase-transfer catalysts for biphasic reactions .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify bottlenecks (e.g., intermediate stability) .

Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?

- Solubility Optimization : Poor aqueous solubility may limit in vivo efficacy. Use co-solvents (e.g., Tween 80) or prodrug modifications .

- Metabolic Stability : Assess hepatic microsomal degradation to identify vulnerable functional groups (e.g., carbamate hydrolysis) .

- Dose-Response Refinement : Adjust dosing regimens to account for pharmacokinetic variability, guided by LC-MS plasma concentration profiling .

Q. What mechanistic insights explain its potential antifungal activity?

- Target Identification : Compare structural analogs (e.g., econazole) that inhibit fungal lanosterol 14α-demethylase (CYP51). Molecular docking studies can predict binding affinity to the heme-coordinated enzyme .

- Resistance Profiling : Test against azole-resistant Candida strains to evaluate cross-resistance risks .

Q. How do steric and electronic effects influence the reactivity of the 3,5-dichlorophenylthio group?

- Steric Effects : The bulky isopropyl group at position 4 may hinder nucleophilic attack at the carbamate ester. Computational modeling (e.g., DFT) can map steric hindrance .

- Electronic Effects : Electron-withdrawing chlorine atoms enhance the electrophilicity of the thioether sulfur, facilitating oxidation to sulfoxide derivatives .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., broth microdilution for antimicrobials vs. disk diffusion) .

- Scale-Up Challenges : Pilot membrane separation technologies (e.g., nanofiltration) to purify intermediates while maintaining stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.